3-[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]propanoic acid
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Overview
Description
3-[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]propanoic acid is a chemical compound that features a piperidine ring substituted with a 3-fluorophenylmethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: Piperidine reacts with 4-fluorobenzyl chloride to form 4-[(3-fluorophenyl)methyl]piperidine.
Carboxylation: The resulting compound undergoes carboxylation with a suitable carboxylating agent to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 3-[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]propanoic acid involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propionic acid: Similar structure but lacks the piperidine ring.
4-[(3-Fluorophenyl)methyl]piperidine: Similar structure but lacks the propanoic acid group.
Uniqueness
3-[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]propanoic acid is unique due to the combination of the piperidine ring, fluorophenyl group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-[4-[(3-fluorophenyl)methyl]piperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-14-3-1-2-13(11-14)10-12-4-7-17(8-5-12)9-6-15(18)19/h1-3,11-12H,4-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQLQOTMJYSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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